5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile
Description
5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and sulfanyl groups
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-14(11(2)19)7-12(8-16)15(18-10)20-9-13-5-3-4-6-17-13/h3-7H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYAIMQZYFBAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=N2)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320572 | |
| Record name | 5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340807-84-3 | |
| Record name | 5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing nitrile group. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in tumor growth.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include:
5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile: This compound has a phenylpiperazine group instead of the pyridin-2-ylmethylsulfanyl group, which may alter its biological activity and chemical reactivity.
5-acetyl-6-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile: The presence of a methylpiperazine group provides different pharmacological properties compared to the pyridin-2-ylmethylsulfanyl group.
5-acetyl-6-methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile: This compound features a piperidine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of 5-acetyl-6-methyl-2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
